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molecular formula C8H7ClN2 B060935 4-(Aminomethyl)-3-chlorobenzonitrile CAS No. 182292-05-3

4-(Aminomethyl)-3-chlorobenzonitrile

Cat. No. B060935
M. Wt: 166.61 g/mol
InChI Key: SZCSAPNAYCKVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08212032B2

Procedure details

To a mixture of 4-(bromomethyl)-3-chlorobenzonitrile (11 g, 49 mmol, 1.0 equiv) and 6 M NH3 in methanol (200 mL) was stirred at 18° C. for 17 h. Aqueous HCl (1 M, 200 mL) was added, and the water layer was washed with ethyl acetate. The aqueous phase was adjusted to pH 9-10 with 1 M NaOH and extracted with ethyl acetate. The organic layer was washed with water, dried with magnesium sulfate, and concentrated. The residue was purified on silica gel to afford 2.71 g of the title compound. MS (ES+): m/e 167.0 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[Cl:11].[NH3:12].Cl>CO>[NH2:12][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[Cl:11]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrCC1=C(C=C(C#N)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
was stirred at 18° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the water layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NCC1=C(C=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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